1H-Benzimidazole-2-sulfonic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >29.7 [ug/ml]. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

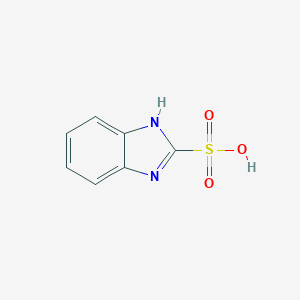

Structure

3D Structure

Properties

IUPAC Name |

1H-benzimidazole-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2O3S/c10-13(11,12)7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H,8,9)(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWXQTTKUYBEZBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)NC(=N2)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10364463 | |

| Record name | 1H-Benzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>29.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26660341 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

40828-54-4 | |

| Record name | 1H-Benzimidazole-2-sulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=40828-54-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Benzimidazole-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10364463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Benzimidazole-2-sulfonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1H-Benzimidazole-2-sulfonic Acid from o-Phenylenediamine

Abstract

This technical guide provides a comprehensive overview of the synthetic pathways for producing 1H-Benzimidazole-2-sulfonic acid, a valuable building block in medicinal chemistry and materials science, starting from the readily available precursor, o-phenylenediamine. The primary focus is on a robust and widely practiced two-step methodology involving the formation of a 2-mercaptobenzimidazole intermediate, followed by its controlled oxidation. This document offers an in-depth analysis of the underlying reaction mechanisms, a comparative evaluation of various oxidative agents, detailed step-by-step experimental protocols, and critical safety considerations. This guide is intended for researchers, chemists, and professionals in drug development seeking a thorough and practical understanding of this synthesis.

Introduction: Significance and Synthetic Strategy

This compound is a key intermediate in the synthesis of various biologically active compounds. Its derivatives have shown promise in the development of novel therapeutics, including glutamate racemase (GR) inhibitors with potential antibacterial applications.[1] The strategic placement of the sulfonic acid group at the C-2 position of the benzimidazole scaffold imparts unique chemical properties, influencing solubility, acidity, and potential for further functionalization.

Direct electrophilic sulfonation of the benzimidazole ring at the C-2 position is challenging. The C-2 carbon is part of the guanidinyl fragment (N-C=N) and is relatively electron-deficient, making it less susceptible to attack by electrophiles.[2] Electrophilic substitution on the benzimidazole ring typically occurs on the benzene portion (positions 4, 5, 6, and 7).[2] Therefore, a more strategic and reliable approach involves the initial introduction of a more readily manipulated functional group at the C-2 position, which can then be converted to the desired sulfonic acid.

The most prevalent and efficient strategy commences with the synthesis of 2-mercaptobenzimidazole (also known as 2-benzimidazolethione) from o-phenylenediamine, followed by the oxidation of the thiol group to a sulfonic acid. This two-step process offers high yields and a reliable pathway to the target molecule.

dot

Caption: Overall synthetic workflow from o-phenylenediamine.

Synthetic Pathway: A Two-Step Approach

Step 1: Synthesis of 2-Mercaptobenzimidazole

The initial and crucial step is the cyclization of o-phenylenediamine with a one-carbon synthon to form the benzimidazole ring with a sulfur functionality at the C-2 position. The most common reagent for this transformation is carbon disulfide (CS₂).

Mechanism of 2-Mercaptobenzimidazole Formation:

The reaction proceeds through a nucleophilic addition mechanism. One of the amino groups of o-phenylenediamine attacks the electrophilic carbon of carbon disulfide. The resulting dithiocarbamate intermediate undergoes an intramolecular cyclization with the elimination of hydrogen sulfide to yield 2-mercaptobenzimidazole. The reaction is often carried out in the presence of a base like potassium hydroxide, which facilitates the deprotonation of the amino group, enhancing its nucleophilicity.

dot

Caption: Mechanism of 2-mercaptobenzimidazole formation.

Experimental Protocol for 2-Mercaptobenzimidazole Synthesis:

This protocol is adapted from established literature procedures.[3]

-

Materials:

-

o-Phenylenediamine (0.1 mole)

-

Potassium hydroxide (0.1 mole)

-

Carbon disulfide (0.1 mole)

-

95% Ethanol

-

Water

-

Dilute Acetic Acid

-

Activated Charcoal

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine and potassium hydroxide in a mixture of 95% ethanol and water.

-

Carefully add carbon disulfide to the mixture.

-

Heat the reaction mixture under reflux for 3 hours.

-

After reflux, cautiously add activated charcoal to the hot solution and continue heating for an additional 10 minutes to decolorize the solution.

-

Filter the hot mixture to remove the charcoal.

-

Heat the filtrate to 60-70 °C and add warm water.

-

Acidify the solution with dilute acetic acid while stirring. The product will precipitate as white crystals.

-

Cool the mixture in an ice bath to complete the crystallization.

-

Collect the product by filtration, wash with cold water, and dry.

-

-

Self-Validation: The successful synthesis of 2-mercaptobenzimidazole is indicated by the formation of a white crystalline solid with a melting point of approximately 300-304 °C.[3]

Step 2: Oxidation of 2-Mercaptobenzimidazole to this compound

The second step involves the oxidation of the thiol group of 2-mercaptobenzimidazole to a sulfonic acid. This transformation requires a strong oxidizing agent. Several reagents can be employed, each with its own advantages and disadvantages.

Mechanism of Thiol Oxidation:

The oxidation of a thiol to a sulfonic acid is a stepwise process. The thiol is first oxidized to a sulfenic acid (R-SOH), then to a sulfinic acid (R-SO₂H), and finally to the sulfonic acid (R-SO₃H).[4][5][6] The choice of oxidizing agent and reaction conditions determines the final oxidation state of the sulfur atom. Strong oxidants like potassium permanganate or an excess of hydrogen peroxide will drive the reaction to completion to form the sulfonic acid.

dot

Caption: Stepwise oxidation of a thiol to a sulfonic acid.

Comparative Analysis of Oxidizing Agents:

| Oxidizing Agent | Advantages | Disadvantages | Causality Behind Choice |

| Potassium Permanganate (KMnO₄) | Strong oxidant, readily available, effective.[7] | Can lead to over-oxidation and side reactions if not controlled. Generates manganese dioxide (MnO₂) waste. | Chosen for its high oxidizing power to ensure complete conversion to the sulfonic acid. The reaction is often run in a basic medium to control its reactivity. |

| Hydrogen Peroxide (H₂O₂) | "Green" oxidant (byproduct is water), effective, can be selective.[1] | Requires careful control of temperature and concentration to avoid side reactions and ensure complete oxidation. | A preferred choice for environmentally conscious processes. The reaction is typically performed in a basic solution to activate the peroxide. |

| Sodium Percarbonate (2Na₂CO₃·3H₂O₂) | Solid and stable source of hydrogen peroxide, easy to handle, environmentally friendly. | May have slower reaction rates compared to aqueous H₂O₂ or KMnO₄. | Offers a safer and more convenient alternative to handling concentrated hydrogen peroxide solutions, releasing it in situ. |

Experimental Protocols for Oxidation:

-

Method A: Using Potassium Permanganate [7]

-

Materials:

-

2-Mercaptobenzimidazole (0.05 mol)

-

50% Sodium hydroxide solution

-

Potassium permanganate (0.11 mol)

-

Water

-

Hydrochloric acid

-

-

Procedure:

-

In a flask, prepare a boiling solution of 2-mercaptobenzimidazole in water and add the sodium hydroxide solution.

-

Slowly add a solution of potassium permanganate in water to the boiling mixture in small portions with vigorous stirring.

-

After the addition is complete, continue to reflux the mixture for approximately 45 minutes.

-

Filter off the manganese dioxide precipitate.

-

Acidify the filtrate with hydrochloric acid to a pH of 1.

-

The resulting precipitate of this compound is collected by filtration and washed with water.

-

-

-

Method B: Using Hydrogen Peroxide [1]

-

Materials:

-

2-Mercaptobenzimidazole

-

Potassium hydroxide

-

Hydrogen peroxide (30% solution)

-

-

Procedure:

-

Dissolve 2-mercaptobenzimidazole in an aqueous solution of potassium hydroxide.

-

Cool the solution in an ice bath.

-

Slowly add hydrogen peroxide to the cooled solution with stirring.

-

After the addition, allow the reaction to proceed at room temperature.

-

Acidify the reaction mixture to precipitate the product.

-

Collect the product by filtration, wash, and dry.

-

-

Characterization of this compound

Proper characterization of the final product is essential to confirm its identity and purity.

| Property | Value/Description |

| Molecular Formula | C₇H₆N₂O₃S |

| Molecular Weight | 198.20 g/mol [8] |

| Appearance | White to light beige crystalline powder.[1] |

| Melting Point | 116-119 °C[1] |

Expected Spectroscopic Data:

-

¹H NMR: The spectrum is expected to show signals for the aromatic protons on the benzene ring, typically in the range of δ 7.2-7.8 ppm. The N-H proton of the imidazole ring would likely appear as a broad singlet at a downfield chemical shift.[4]

-

¹³C NMR: The spectrum should display signals for the seven carbon atoms. The C-2 carbon, attached to the sulfonic acid group, would be significantly downfield. The aromatic carbons would appear in the typical region of δ 110-140 ppm.[9]

-

FTIR (cm⁻¹): Key absorption bands are expected for the N-H stretch (around 3400 cm⁻¹), aromatic C-H stretches (around 3100-3000 cm⁻¹), C=N and C=C stretching of the benzimidazole ring (1650-1400 cm⁻¹), and strong characteristic bands for the sulfonic acid group (S=O stretches around 1350 and 1175 cm⁻¹, and S-O stretch around 1040 cm⁻¹).[5]

Safety Considerations

Several reagents used in this synthesis are hazardous and require careful handling in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

o-Phenylenediamine: Toxic and a suspected carcinogen. Avoid inhalation of dust and skin contact.

-

Carbon Disulfide: Highly flammable liquid with a low flash point. It is also toxic and can cause harm if inhaled or absorbed through the skin.[9]

-

Potassium Permanganate: A strong oxidizing agent. It can cause fires or explosions in contact with combustible materials. It is also corrosive and can cause severe skin and eye damage.[4]

-

Hydrogen Peroxide (30%): A strong oxidizer and corrosive. Can cause severe skin burns and eye damage.

Always consult the Safety Data Sheets (SDS) for all chemicals before use and follow all institutional safety protocols.

Conclusion

The synthesis of this compound from o-phenylenediamine is most effectively and reliably achieved through a two-step process involving the formation of 2-mercaptobenzimidazole followed by its oxidation. This guide has detailed the mechanistic underpinnings of this pathway, provided a comparative analysis of different oxidative methods, and presented detailed experimental protocols. By understanding the rationale behind the synthetic strategy and adhering to strict safety precautions, researchers can successfully and safely prepare this valuable chemical intermediate for a wide range of applications in drug discovery and materials science.

References

- 13 C NMR spectra of benzimidazole salt 2i (CDCl 3 , 75 MHz). - ResearchGate. (n.d.).

- Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst - Oriental Journal of Chemistry. (n.d.).

- The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides - Journal of the Chemical Society B: Physical Organic (RSC Publishing). (n.d.).

- Spectroscopic Characterization and DFT Calculations on 1H-benzimidazole-2-carboxylic acid monohydrate Molecule - DergiPark. (2022, August 9).

- New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. (n.d.).

- Synthesis, Spectral Characterization and Antimicrobial Studies of New Hybrid Heterocyclic Compounds Bearing 1H-benzimidazol-2-yl - SciSpace. (n.d.).

- This compound | C7H6N2O3S | CID 1572160 - PubChem. (n.d.).

- Synthesis and antimicrobial screening of 2-mercaptobenzimidazole derivatives - Der Pharma Chemica. (n.d.).

- Synthesis of 2-Mercaptobenzimidazole and Some of its Derivatives. (2025, April 30).

Sources

- 1. ripublication.com [ripublication.com]

- 2. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. ias.ac.in [ias.ac.in]

- 4. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 5. The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 6. dergipark.org.tr [dergipark.org.tr]

- 7. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | C7H6N2O3S | CID 1572160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1H-Benzimidazole-2-sulfonic Acid: Properties, Structure, and Applications

This guide provides a comprehensive technical overview of 1H-Benzimidazole-2-sulfonic acid, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, molecular structure, synthesis, and potential applications of this versatile molecule.

Introduction to this compound

This compound, also known as BISA, is a derivative of benzimidazole, a bicyclic aromatic compound formed by the fusion of benzene and imidazole rings.[1] The benzimidazole scaffold is a privileged structure in drug discovery, forming the core of numerous FDA-approved drugs with a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties.[2][3] The introduction of a sulfonic acid group at the 2-position of the benzimidazole ring imparts unique physicochemical properties and biological activities to the parent molecule.

This compound is noted for its potential as a glutamate racemase (GR) inhibitor, making it a promising candidate for the development of novel antibacterial drugs.[4][5] Furthermore, it serves as a versatile reactant in the synthesis of more complex molecules with therapeutic potential, such as bis(benzimidazol-2-yl)amines with antitrichinellosis activity.[4][5]

Physicochemical and Structural Properties

A thorough understanding of the physicochemical and structural properties of this compound is fundamental for its application and further development.

Core Chemical Identifiers and Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for researchers.[5][6][7]

| Property | Value | Source(s) |

| CAS Number | 40828-54-4 | [6] |

| Molecular Formula | C₇H₆N₂O₃S | [6] |

| Molecular Weight | 198.20 g/mol | [6] |

| IUPAC Name | This compound | [6] |

| Melting Point | 116-119 °C | [4][5] |

| Physical Form | White to light beige crystalline powder | [5] |

| InChI | InChI=1S/C7H6N2O3S/c10-13(11,12)7-8-5-3-1-2-4-6(5)9-7/h1-4H,(H,8,9)(H,10,11,12) | [6] |

| InChIKey | GWXQTTKUYBEZBP-UHFFFAOYSA-N | [6] |

| SMILES | OS(=O)(=O)c1nc2ccccc2[nH]1 | [8] |

| Solubility | >29.7 µg/mL (at pH 7.4) | [6] |

Molecular Structure

The structure of this compound is characterized by the planar benzimidazole ring system with a sulfonic acid group attached to the carbon atom between the two nitrogen atoms. This substitution pattern significantly influences the electronic properties and reactivity of the molecule.

Caption: 2D structure of this compound.

Synthesis and Reactivity

The primary route for the synthesis of this compound involves the oxidation of 1H-benzimidazole-2-thiol (2-mercaptobenzimidazole).[4][5] This precursor is readily prepared by the condensation of o-phenylenediamine with carbon disulfide.[9]

General Synthesis Workflow

The following diagram illustrates a common synthetic pathway to this compound.

Caption: General synthesis workflow for this compound.

Experimental Protocol: Oxidation of 1H-Benzimidazole-2-thiol

This protocol is based on methods described in the literature, which utilize strong oxidizing agents.[5][9] An improved and potentially safer method using aqueous sodium percarbonate has also been developed.[10]

Materials:

-

1H-Benzimidazole-2-thiol

-

Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂) or Potassium permanganate (KMnO₄)

-

Hydrochloric acid (HCl)

-

Water

Procedure:

-

Dissolve 1H-benzimidazole-2-thiol in an aqueous solution of potassium hydroxide or sodium hydroxide.

-

Cool the solution in an ice bath.

-

Slowly add the oxidizing agent (e.g., hydrogen peroxide or a solution of potassium permanganate) to the cooled solution while stirring. Maintain the temperature below a critical threshold to control the exothermic reaction.

-

After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

-

Acidify the reaction mixture with hydrochloric acid to a pH of approximately 1.

-

The resulting precipitate, this compound, is collected by filtration.

-

Wash the precipitate with cold water to remove any remaining impurities.

-

Dry the product under vacuum.

Causality in Experimental Choices:

-

Alkaline Conditions: The initial dissolution in a basic solution deprotonates the thiol, forming a more soluble and reactive thiolate anion.

-

Controlled Temperature: The oxidation is an exothermic process. Low temperatures are crucial to prevent side reactions and ensure the stability of the product.

-

Acidification: The final product is a sulfonic acid, which is often more soluble in its salt form. Acidification protonates the sulfonate group, causing the less soluble acid form to precipitate out of the aqueous solution, allowing for its isolation.

Reactivity

The sulfonic acid group is a strong electron-withdrawing group, which influences the reactivity of the benzimidazole ring. It can be converted into other functional groups, making this compound a useful intermediate. For instance, it can be reacted with hydrazine hydrate to form 1H-benzimidazol-2-yl-hydrazine, a key precursor for the synthesis of hydrazone derivatives with potential antiparasitic and antioxidant activities.[9][11]

Applications in Research and Drug Development

The unique structure of this compound and its derivatives has led to their investigation in several areas of research and development.

Antibacterial Potential: Glutamate Racemase Inhibition

This compound has been identified as an inhibitor of glutamate racemase (GR).[4][5] This enzyme is essential for the synthesis of D-glutamate, a key component of the peptidoglycan cell wall in many bacteria. As GR is absent in mammals, it represents an attractive target for the development of selective antibacterial agents.

Caption: Proposed mechanism of antibacterial action via glutamate racemase inhibition.

Benzimidazoles in Medicinal Chemistry

The broader class of benzimidazole derivatives has a rich history in medicine.[1] They are integral to drugs targeting a variety of conditions, including:

-

Anthelmintics: Albendazole and mebendazole function by binding to the tubulin of parasites.[1]

-

Proton Pump Inhibitors: Omeprazole and lansoprazole are used to treat acid reflux and ulcers.[1]

-

Antihistamines: Mizolastine and bilastine are used for allergy relief.[1]

-

Anticancer Agents: Some benzimidazole derivatives act as topoisomerase inhibitors or microtubule disruptors.[3]

The development of new synthetic routes and the exploration of novel derivatives, such as those originating from this compound, continue to be an active area of research.[2]

UV Filters in Cosmetics

While not a direct application of this compound itself, structurally related compounds like 2-phenyl-1H-benzimidazole-5-sulfonic acid (Ensulizole) are widely used as UV filters in sunscreens.[12] These compounds are effective at absorbing UVB radiation. The sulfonic acid group imparts water solubility, allowing for their incorporation into the aqueous phase of cosmetic formulations.[12] This highlights the utility of the benzimidazole sulfonic acid scaffold in materials science and personal care products.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as a substance that causes severe skin burns and eye damage.[6] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[13] It is crucial to avoid breathing in dust, fumes, gas, mist, vapors, or spray.[13]

Conclusion

This compound is a compound with significant potential, stemming from its unique chemical structure and properties. Its role as a glutamate racemase inhibitor positions it as a valuable lead compound in the quest for new antibacterial agents. Furthermore, its utility as a synthetic intermediate opens avenues for the creation of a diverse range of novel benzimidazole derivatives with potential applications in medicine and beyond. As research into this and related compounds continues, we can anticipate the emergence of new and innovative applications for this versatile molecular scaffold.

References

- PubChem. This compound.

- Georganics. This compound - High purity. [Link][14]

- ResearchGate. Synthesis of benzimidazoles using sulfonic acid functionalized silica. [Link][15]

- Research Scientific. This compound. [Link][16]

- RSC Publishing. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. [Link][10]

- ResearchGate.

- Chemdad. This compound. [Link][5]

- MDPI. Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. [Link][13]

- Taylor & Francis Online. An Improved Large-Scale Preparation of Benzimidazole-2-Sulfonic Acids and 2-Chlorobenzimidazoles. [Link][11]

- PubChem. Phenylbenzimidazolesulphonic acid. [Link][19]

- PMC. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities. [Link][2]

- SpectraBase. This compound. [Link][21]

- Wikipedia. Benzimidazole. [Link][1]

- PMC. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. [Link][3]

- PubChem.

- PubMed.

- Indian Academy of Sciences. Facile crystallization of 2-phenyl benzimidazole-5-sulfonic acid: Characterization of lattice water dependent zwitterionic supra. [Link][24]

- PMC.

- PubChem. Benzimidazole. [Link][26]

- DergiPark.

- ResearchGate.

- PMC. Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. [Link][32]

- RSC Publishing. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. [Link][12]

Sources

- 1. Benzimidazole - Wikipedia [en.wikipedia.org]

- 2. Synthesis of Benzimidazole-Sulfonyl Derivatives and Their Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | 40828-54-4 [chemicalbook.com]

- 5. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. This compound | C7H6N2O3S | CID 1572160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 40828-54-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. This compound | CAS 40828-54-4 | LGC Standards [lgcstandards.com]

- 9. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. mdpi.com [mdpi.com]

- 13. This compound - High purity | EN [georganics.sk]

An In-depth Technical Guide on the Putative Mechanism of Action of 1H-Benzimidazole-2-sulfonic Acid as a Glutamate Racemase Inhibitor

Abstract

Glutamate racemase (MurI) is a critical bacterial enzyme responsible for the synthesis of D-glutamate, an essential component of peptidoglycan cell walls. Its absence in humans makes it an attractive target for the development of novel antibacterial agents. This technical guide provides a comprehensive overview of the proposed mechanism of action of 1H-Benzimidazole-2-sulfonic acid as an inhibitor of glutamate racemase. While initial screenings have suggested its potential as an inhibitor, this document critically evaluates the available evidence, outlines a hypothesized mechanism based on the enzyme's known catalytic action and the inhibitor's structural features, and provides detailed experimental protocols for the rigorous validation of its inhibitory characteristics. This guide is intended for researchers, scientists, and drug development professionals engaged in the pursuit of new antimicrobial therapies.

Introduction: Glutamate Racemase as a Key Antimicrobial Target

The structural integrity of the bacterial cell wall is paramount for survival, protecting the bacterium from osmotic stress and environmental insults. Peptidoglycan, a major component of the cell wall, is a polymer of alternating N-acetylglucosamine and N-acetylmuramic acid residues, cross-linked by short peptide chains. A unique and essential feature of these peptide stems is the presence of D-amino acids, particularly D-glutamate.[1]

In bacteria, the synthesis of D-glutamate from its L-enantiomer is catalyzed by the enzyme glutamate racemase (MurI).[1] This enzyme is a cofactor-independent racemase, employing a "two-base" catalytic mechanism.[2][3] The active site of glutamate racemase typically contains two conserved cysteine residues that act as the catalytic acid/base pair.[2][3][4] One cysteine deprotonates the α-carbon of the glutamate substrate, forming a planar carbanionic intermediate, while the other cysteine reprotonates the intermediate from the opposite face, resulting in the other enantiomer.[2][3]

The essentiality of glutamate racemase for bacterial viability and its absence in mammalian cells make it an ideal target for the development of novel antibiotics.[4][5] Inhibition of this enzyme would disrupt peptidoglycan synthesis, leading to a compromised cell wall and ultimately, bacterial cell death.

This compound: A Putative Glutamate Racemase Inhibitor

This compound is a small molecule that has been investigated as a potential inhibitor of glutamate racemase.[6][7] Its benzimidazole core is a common scaffold in medicinal chemistry, and the sulfonic acid group provides a charged moiety that could potentially interact with the active site of the enzyme.

However, it is crucial to note that the inhibitory activity of this compound against glutamate racemase appears to be species-specific and may be weak. A study screening known glutamate racemase inhibitors against the enzyme from Burkholderia cenocepacia (BcGR) found that this compound was a very weak inhibitor of this particular isozyme.[1] This highlights the variability in the active sites of glutamate racemases across different bacterial species and underscores the importance of empirical validation for any potential inhibitor.[4][5]

Hypothesized Mechanism of Action

In the absence of direct structural or detailed kinetic data for the interaction of this compound with glutamate racemase, we can propose a hypothetical mechanism of action based on the known features of the enzyme's active site and the chemical properties of the inhibitor. It is important to emphasize that this is a theoretical model that requires experimental verification.

Competitive Inhibition Model

Given its structural resemblance to the glutamate substrate, particularly the presence of a negatively charged group (sulfonic acid) that could mimic the carboxylate of glutamate, a competitive mode of inhibition is plausible.

-

Binding to the Active Site: this compound could bind to the active site of glutamate racemase, occupying the same space as the natural substrate, L- or D-glutamate.

-

Interaction with Key Residues: The sulfonic acid group could form electrostatic interactions with positively charged or polar residues within the active site that normally coordinate the carboxylate groups of glutamate. The benzimidazole ring could engage in hydrophobic or stacking interactions with nonpolar residues in the binding pocket.

-

Prevention of Substrate Binding: By occupying the active site, the inhibitor would prevent the binding of the glutamate substrate, thereby inhibiting the racemization reaction.

The following diagram illustrates the hypothetical binding of this compound in the glutamate racemase active site, preventing the binding of the natural substrate.

Caption: Hypothetical competitive inhibition of glutamate racemase.

Experimental Protocols for Mechanistic Validation

To rigorously determine the mechanism of action of this compound as a glutamate racemase inhibitor, a series of biochemical and biophysical assays are required.

Enzyme Kinetics: IC50 Determination and Mechanism of Action Studies

Objective: To determine the potency of the inhibitor (IC50) and to elucidate the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed).

Methodology: A continuous coupled-enzyme assay is commonly employed to monitor glutamate racemase activity.

-

Principle: The production of D-glutamate by glutamate racemase is coupled to the oxidation of D-glutamate by D-glutamate oxidase, which produces α-ketoglutarate, ammonia, and hydrogen peroxide. The hydrogen peroxide is then used by horseradish peroxidase to oxidize a chromogenic substrate (e.g., Amplex Red), leading to a fluorescent product that can be monitored over time.

-

Reagents:

-

Purified glutamate racemase

-

L-glutamate (substrate)

-

D-glutamate oxidase

-

Horseradish peroxidase

-

Amplex Red reagent

-

This compound (inhibitor)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0)

-

-

IC50 Determination Protocol: a. Prepare a series of dilutions of this compound. b. In a 96-well plate, add a fixed concentration of glutamate racemase, D-glutamate oxidase, horseradish peroxidase, and Amplex Red to each well. c. Add the different concentrations of the inhibitor to the respective wells. d. Initiate the reaction by adding a fixed concentration of L-glutamate. e. Monitor the increase in fluorescence over time using a plate reader. f. Calculate the initial reaction rates for each inhibitor concentration. g. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Mechanism of Action Study Protocol: a. Perform the coupled-enzyme assay as described above, but vary the concentration of the substrate (L-glutamate) at several fixed concentrations of the inhibitor. b. Measure the initial reaction rates for each combination of substrate and inhibitor concentration. c. Plot the data using Lineweaver-Burk, Dixon, or Cornish-Bowden plots to determine the mode of inhibition and the inhibition constant (Ki).

Biophysical Assays: Direct Binding Analysis

Objective: To confirm direct binding of the inhibitor to the enzyme and to determine the binding affinity (Kd).

Methodology: Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) can be used.

-

Isothermal Titration Calorimetry (ITC): a. Place a solution of purified glutamate racemase in the sample cell of the calorimeter. b. Fill the injection syringe with a solution of this compound. c. Perform a series of injections of the inhibitor into the enzyme solution. d. Measure the heat changes associated with each injection. e. Analyze the resulting binding isotherm to determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction.

-

Surface Plasmon Resonance (SPR): a. Immobilize purified glutamate racemase onto a sensor chip. b. Flow solutions of this compound at various concentrations over the chip surface. c. Measure the change in the refractive index at the surface as the inhibitor binds to the enzyme. d. Analyze the sensorgrams to determine the association (ka) and dissociation (kd) rate constants, and calculate the equilibrium dissociation constant (Kd).

Structural Biology: Elucidating the Binding Mode

Objective: To visualize the atomic-level interactions between the inhibitor and the enzyme.

Methodology: X-ray crystallography or cryo-electron microscopy (cryo-EM) can be employed.

-

X-ray Crystallography: a. Co-crystallize purified glutamate racemase with this compound. b. Expose the crystals to a high-intensity X-ray beam. c. Collect the diffraction data and solve the three-dimensional structure of the enzyme-inhibitor complex. d. Analyze the electron density map to determine the precise binding orientation of the inhibitor in the active site and identify the specific amino acid residues involved in the interaction.

The following diagram illustrates the experimental workflow for validating the mechanism of action.

Caption: Experimental workflow for inhibitor characterization.

Data Presentation and Interpretation

The data obtained from the aforementioned experiments should be carefully analyzed and presented to build a comprehensive understanding of the inhibitor's mechanism of action.

Table 1: Hypothetical Kinetic Parameters for this compound

| Parameter | Value | Method |

| IC50 | [To be determined] µM | Coupled-Enzyme Assay |

| Ki | [To be determined] µM | Lineweaver-Burk/Dixon Plot Analysis |

| Mode of Inhibition | [To be determined] | Lineweaver-Burk/Dixon Plot Analysis |

| Kd | [To be determined] µM | Isothermal Titration Calorimetry |

Conclusion and Future Directions

While this compound has been identified as a potential, albeit possibly weak, inhibitor of glutamate racemase, a thorough investigation of its mechanism of action is warranted. The proposed competitive inhibition model provides a rational starting point for experimental validation. The detailed protocols outlined in this guide offer a clear path for researchers to determine the inhibitor's potency, mode of action, and binding characteristics.

Future work should focus on performing these experiments with glutamate racemases from various bacterial species to assess the inhibitor's spectrum of activity. Should this compound prove to be a potent and selective inhibitor for certain species, structure-activity relationship (SAR) studies could be initiated to optimize its chemical structure for improved efficacy. The insights gained from such studies will be invaluable for the rational design of next-generation antibiotics targeting the crucial glutamate racemase enzyme.

References

- May, M., et al. (2007). Structural and functional analysis of two glutamate racemase isozymes from Bacillus anthracis and implications for inhibitor design. Journal of Molecular Biology, 373(3), 643-656. [Link]

- De Biase, D., et al. (2016). Biochemical Characterization of Glutamate Racemase—A New Candidate Drug Target against Burkholderia cenocepacia Infections. PLOS ONE, 11(11), e0167334. [Link]

- Tanner, M. E. (2002). Active Site Residues of Glutamate Racemase. Accounts of Chemical Research, 35(4), 237-244. [Link]

- Glutamate racemase - Wikipedia. (n.d.). In Wikipedia.

- Gala, V. R., & Tanner, M. E. (2000). Active Site Residues of Glutamate Racemase. Biochemistry, 39(16), 4689-4696. [Link]

- Ruzheinikov, S. N., et al. (2007). Structural basis for glutamate racemase inhibition. FEBS Letters, 581(22), 4233-4237. [Link]

- Witkin, K. R., et al. (2019). An atomistic understanding of allosteric inhibition of glutamate racemase: a dampening of native activation dynamics. Chemical Science, 10(11), 3266-3275. [Link]

- Spizz, G., et al. (2019). Elucidating the catalytic power of glutamate racemase by investigating a series of covalent inhibitors. Journal of the American Chemical Society, 141(10), 4414-4423. [Link]

- May, M., et al. (2007). Structural and functional analysis of two glutamate racemase isozymes from Bacillus anthracis and implications for inhibitor design. PubMed, 17765228. [Link]

- Stoyanova, E., et al. (2018). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Bioorganic & Medicinal Chemistry Letters, 28(15), 2537-2542. [Link]

- This compound Three Chongqing Chemdad Co. (n.d.).

- Radkov, A. D., & Moe, L. A. (2014). Amino Acid Racemase Enzyme Assays. Bio-protocol, 4(9), e1112. [Link]

- This compound | C7H6N2O3S | CID 1572160. (n.d.). PubChem.

- This compound - High purity | EN. (n.d.). Georganics.

- Lundqvist, T., et al. (2013). Resistance mechanism to an uncompetitive inhibitor of a single-substrate, single-product enzyme: a study of Helicobacter pylori glutamate racemase. Future Medicinal Chemistry, 5(11), 1269-1282. [Link]

- Potrykus, J., et al. (2014). Inhibition of glutamate racemase by substrate-product analogues. Bioorganic & Medicinal Chemistry Letters, 24(5), 1363-1366. [Link]

- Witkin, K. R., et al. (2019). An Atomistic Understanding of Allosteric Inhibition of Glutamate Racemase: a Dampening of Native Activation Dynamics. Vrije Universiteit Amsterdam Research Portal. [Link]

- Sriram, D., et al. (2018). Identification and development of benzoxazole derivatives as novel bacterial glutamate racemase inhibitors. European Journal of Medicinal Chemistry, 146, 593-603. [Link]

- Basu, A. C., et al. (2006). Targeted disruption of serine racemase affects glutamatergic neurotransmission and behavior.

- In search of an effective inhibitor of glutamate racemase. (n.d.). UBC Library Open Collections.

Sources

- 1. Biochemical Characterization of Glutamate Racemase—A New Candidate Drug Target against Burkholderia cenocepacia Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Structural and functional analysis of two glutamate racemase isozymes from Bacillus anthracis and implications for inhibitor design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Structural basis for glutamate racemase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. This compound | C7H6N2O3S | CID 1572160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Glutamate racemase as a target for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 1H-Benzimidazole-2-sulfonic acid

This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data (NMR, IR, MS) for 1H-Benzimidazole-2-sulfonic acid. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical insights to facilitate the structural elucidation and characterization of this important heterocyclic compound. While comprehensive experimental spectra for this specific molecule are not widely published, this guide constructs an expected spectroscopic profile based on established data from analogous benzimidazole derivatives and fundamental spectroscopic principles.

Introduction

This compound is a heterocyclic compound featuring a fused benzene and imidazole ring system, with a sulfonic acid group at the 2-position.[1] This substitution imparts unique chemical properties, making it a subject of interest in medicinal chemistry and materials science.[2] Accurate structural confirmation and purity assessment are paramount, necessitating a multi-faceted analytical approach employing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This guide details the anticipated spectroscopic signatures of this compound and the rationale behind these expectations.

Predicted Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound. These predictions are derived from the analysis of closely related benzimidazole structures and general spectroscopic theory.[3][4][5]

Table 1: Predicted ¹H and ¹³C NMR Spectral Data

| ¹H NMR (DMSO-d₆, 400 MHz) | ¹³C NMR (DMSO-d₆, 100 MHz) |

| Chemical Shift (δ, ppm) | Assignment |

| ~12.5 (br s, 1H) | N-H |

| ~7.6-7.8 (m, 2H) | H4/H7 |

| ~7.2-7.4 (m, 2H) | H5/H6 |

| ~8.5 (br s, 1H) | SO₃-H |

Note: The sulfonic acid proton may be exchangeable and its visibility can depend on the solvent and water content.

Table 2: Predicted Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 3100-2500 | O-H stretch (sulfonic acid) | Broad, Strong |

| 3050-2950 | N-H stretch | Medium |

| 1620-1600 | C=N stretch | Medium |

| 1580-1450 | C=C aromatic ring stretch | Medium-Strong |

| 1250-1150 | S=O stretch (asymmetric) | Strong |

| 1080-1030 | S=O stretch (symmetric) | Strong |

Table 3: Predicted Mass Spectrometry Data

| Technique | Parameter | Expected Value |

| High-Resolution MS (ESI-) | [M-H]⁻ | 197.0022 |

| Low-Resolution MS (EI) | Major Fragments (m/z) | 118, 91, 64 |

Experimental Protocols & Methodologies

The following sections detail the standardized procedures for acquiring the spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Rationale: NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR will identify the aromatic and acidic protons, while ¹³C NMR will map the carbon skeleton.

Step-by-Step Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial for dissolving the polar sulfonic acid and for observing the exchangeable N-H and SO₃-H protons.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.

-

Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 220 ppm.

-

A longer relaxation delay (5-10 seconds) may be necessary for quaternary carbons.

-

A larger number of scans will be required compared to ¹H NMR.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase correct the spectra.

-

Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H, δ 39.52 for ¹³C).

-

Integrate the ¹H NMR signals.

-

Infrared (IR) Spectroscopy

Rationale: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, key vibrational modes for the N-H, O-H, C=N, C=C, and S=O bonds are expected.[6]

Step-by-Step Protocol for IR Data Acquisition (ATR):

-

Sample Preparation: Place a small amount of the solid this compound onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Record a background spectrum of the clean, empty ATR crystal.

-

-

Data Acquisition:

-

Lower the ATR anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans (e.g., 32 or 64) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Label the major peaks with their corresponding wavenumbers.

-

Mass Spectrometry (MS)

Rationale: Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula.

Step-by-Step Protocol for HRMS Data Acquisition (ESI):

-

Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water.

-

Instrument Setup:

-

Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Operate the ESI source in negative ion mode to detect the deprotonated molecule [M-H]⁻.

-

Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Processing:

-

Determine the accurate mass of the [M-H]⁻ ion.

-

Use the instrument's software to calculate the elemental composition corresponding to the measured accurate mass. The theoretical exact mass for C₇H₅N₂O₃S⁻ is 197.0022.

-

Visualization of the Analytical Workflow

The following diagram illustrates the integrated workflow for the complete spectroscopic characterization of this compound.

Caption: Integrated workflow for the synthesis and spectroscopic characterization.

Discussion and Interpretation of Expected Spectra

NMR Spectra: The ¹H NMR spectrum is expected to show two multiplets in the aromatic region, corresponding to the symmetrically equivalent protons H4/H7 and H5/H6 of the benzimidazole ring system. A broad singlet for the N-H proton is anticipated, and its chemical shift may vary. The most downfield signal is expected to be the acidic proton of the sulfonic acid group. In the ¹³C NMR spectrum, four distinct signals are expected for the benzimidazole core, with the carbon atom attached to the sulfonic acid group (C2) being the most deshielded.

IR Spectrum: The IR spectrum will be characterized by a very broad absorption in the 3100-2500 cm⁻¹ region, typical for the O-H stretching of a sulfonic acid. The N-H stretch will appear as a sharper band around 3000 cm⁻¹. The presence of strong absorptions for the asymmetric and symmetric S=O stretching vibrations in the 1250-1030 cm⁻¹ range is a key diagnostic feature for the sulfonic acid group. Aromatic C=C and C=N stretching vibrations will be observed in the 1620-1450 cm⁻¹ region.

Mass Spectrum: High-resolution mass spectrometry in negative ESI mode is the preferred method for confirming the molecular formula. The detection of an ion with a mass-to-charge ratio corresponding to [C₇H₅N₂O₃S]⁻ with high mass accuracy (within 5 ppm) provides unambiguous evidence for the elemental composition. In electron ionization (EI) mass spectrometry, fragmentation would be expected. The molecular ion may be weak or absent. Common fragments would likely include the loss of SO₃ (80 Da) to give the benzimidazole radical cation (m/z 118), followed by further fragmentation of the benzimidazole ring.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of this compound. By combining NMR, IR, and MS data, researchers can confidently confirm the structure and assess the purity of this compound. The provided protocols and expected spectral data serve as a valuable resource for scientists engaged in the synthesis and analysis of benzimidazole derivatives. Adherence to these methodologies ensures the generation of high-quality, reliable data, which is essential for advancing research and development in the chemical and pharmaceutical sciences.

References

- ResearchGate. (n.d.). Synthesis, structural and spectroscopic studies of two new benzimidazole derivatives: A comparative study | Request PDF.

- ResearchGate. (n.d.). Spectral and Theoretical Studies of Benzimidazole and 2-Phenyl Substituted Benzimidazoles.

- ResearchGate. (n.d.). The synthesis, characterization and fluorescence properties of new benzimidazole derivatives | Request PDF.

- PubMed Central. (n.d.). A Comprehensive Study of N-Butyl-1H-Benzimidazole.

- MDPI. (n.d.). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity.

- ResearchGate. (n.d.). New Benzimidazole derivatives, spectroscopy characterization and their application as Electroluminescent Materials | Request PDF.

- PubChem. (n.d.). This compound.

- ResearchGate. (n.d.). Synthesis of 2-hydrazinobenzimidazoles and their antiinfluenza activity.

- HMDB. (n.d.). 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0248986).

- Georganics. (n.d.). This compound - High purity | EN.

- ResearchGate. (n.d.). Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the.

- MDPI. (2023). Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation.

- NIST. (n.d.). 1H-Benzimidazole.

- Royal Society of Chemistry. (n.d.). The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides.

- Research Scientific. (n.d.). This compound.

- Oriental Journal of Chemistry. (n.d.). Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives.

- ResearchGate. (n.d.). FT-IR spectrum of 2-ethyl-1H-benzo[d]imidazole recorded at room temperature.

Sources

- 1. This compound | C7H6N2O3S | CID 1572160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 40828-54-4 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Comprehensive Study of N-Butyl-1H-Benzimidazole - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The infrared spectra of some benzimidazoline-2-thiones and benzimidazol-2-yl sulphides - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Solubility of 1H-Benzimidazole-2-sulfonic acid in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 1H-Benzimidazole-2-sulfonic acid. Recognizing the scarcity of publicly available quantitative data, this document delivers a foundational understanding of the physicochemical principles governing its solubility. It presents a predictive solubility profile based on its molecular structure and offers a detailed, field-proven experimental protocol for researchers to determine its thermodynamic solubility accurately. This guide is intended for researchers, scientists, and drug development professionals who require a thorough understanding of this compound's behavior in various solvent systems for applications ranging from chemical synthesis to pharmaceutical formulation.

Introduction: A Molecule of Dichotomous Nature

This compound (C₇H₆N₂O₃S, MW: 198.20 g/mol ) is a fascinating heterocyclic compound, integrating two functional moieties with opposing solubility tendencies within a single molecular framework.[1] The benzimidazole core is an aromatic, largely hydrophobic structure, which generally confers solubility in organic solvents.[2] Conversely, the sulfonic acid group (-SO₃H) is highly polar and acidic, typically imparting significant aqueous solubility and acting as a strong acid.[3] This structural duality dictates a complex solubility profile, making a priori predictions challenging and empirical determination essential.

Understanding the solubility of this compound is critical for its practical application. In drug development, solubility influences bioavailability and formulation strategies.[4] In chemical synthesis, it dictates the choice of reaction media and purification methods. This guide will first explore the theoretical underpinnings of its solubility and then provide a robust methodology for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

The solubility of this compound is a direct consequence of its molecular properties. The interplay between the non-polar benzimidazole ring and the highly polar, acidic sulfonic acid group suggests a preference for polar solvents capable of hydrogen bonding and stabilizing the charged sulfonate group.

Key Physicochemical Properties:

| Property | Value/Information | Source(s) |

| Molecular Formula | C₇H₆N₂O₃S | [1] |

| Molecular Weight | 198.20 g/mol | [1] |

| Melting Point | 116-119 °C | [5][6] |

| pKa (Predicted) | -1.47 ± 0.40 | [6] |

| Appearance | White to light beige crystalline powder | [6] |

| Aqueous Solubility | >29.7 µg/mL (at pH 7.4) | [1] |

The predicted low pKa indicates that it is a strong acid, existing almost entirely in its ionized (sulfonate) form in any but the most acidic conditions. This ionic character is a primary driver of its solubility behavior.

Predicted Qualitative Solubility in Common Organic Solvents:

Based on first principles and limited available data, the following solubility profile is anticipated. This table serves as a guide for solvent selection in experimental studies.

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | Slightly to Moderately Soluble | The hydroxyl group can hydrogen-bond with both the sulfonic acid group and the benzimidazole nitrogens. However, the non-polar benzimidazole core will limit high solubility. Vendor data indicates "slight" solubility in Methanol.[6][7] |

| Polar Aprotic | DMSO, DMF | Moderately to Soluble | These solvents are strong hydrogen bond acceptors and have high polarity, which can effectively solvate the sulfonate group. Vendor data indicates "slight" solubility in DMSO.[6][7] This may be an underestimation, and experimental verification is crucial. |

| Acetonitrile | Slightly Soluble | Less polar than DMSO/DMF, its ability to solvate the ionic sulfonate is reduced. | |

| Non-Polar | Toluene, Hexane | Insoluble | The high polarity and ionic nature of the sulfonic acid group are incompatible with non-polar solvents. |

| Intermediate | Acetone | Slightly Soluble | The carbonyl group offers some polarity, but it is a weaker hydrogen bond acceptor than DMSO, leading to limited solubility. |

Experimental Determination of Thermodynamic Solubility: A Validated Protocol

Given the absence of comprehensive quantitative data, the following section provides a detailed, step-by-step protocol for determining the thermodynamic (equilibrium) solubility of this compound using the universally recognized shake-flask method.[8][9] This method is considered the gold standard for generating reliable solubility data.[9]

Principle of the Shake-Flask Method

The shake-flask method establishes a dynamic equilibrium between the undissolved solid compound and a saturated solution.[9] By adding an excess of the solid to the solvent and agitating the mixture for a sufficient period, a saturated supernatant is produced. The concentration of the compound in this supernatant, after separation from the solid, represents the thermodynamic solubility.[9]

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps (e.g., 4 mL or 8 mL)

-

Orbital shaker or thermomixer with temperature control

-

Centrifuge capable of holding the selected vials

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Calibrated volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or Mass Spectrometer (MS)

Experimental Workflow

The workflow is designed to ensure that equilibrium is reached and that the analysis is accurate and reproducible.

Caption: Experimental workflow for thermodynamic solubility determination.

Step-by-Step Methodology

1. Preparation of Solutions:

- Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.[9]

- Using a calibrated pipette, add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

- Securely cap the vial. Prepare each solvent condition in triplicate to ensure statistical validity.

2. Equilibration:

- Place the vials on an orbital shaker set to a constant temperature (e.g., 25 °C).

- Agitate the samples for a minimum of 24 hours. For compounds with slow dissolution kinetics, 48 hours may be necessary to ensure equilibrium is reached.[10]

- Visually inspect the vials after the equilibration period to confirm that an excess of solid material remains. If all the solid has dissolved, the experiment must be repeated with a larger initial mass of the compound.

3. Phase Separation:

- Remove the vials from the shaker and let them stand for a short period to allow for gross sedimentation.

- Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.

- Carefully withdraw an aliquot of the clear supernatant using a syringe. Avoid disturbing the solid pellet.

- Immediately filter the supernatant through a 0.22 µm syringe filter appropriate for the solvent used (e.g., PTFE for most organic solvents). This step is critical to remove any suspended micro-particles.

4. Analysis and Quantification:

- Prepare a calibration curve by dissolving a known mass of this compound in the solvent of interest to create a stock solution, followed by serial dilutions.

- Analyze the standards and the filtered sample filtrates using a validated HPLC-UV or LC-MS method. The analytical method should be sensitive and specific for the compound.

- Calculate the concentration of the compound in the filtrate by comparing its response to the calibration curve. This concentration is the thermodynamic solubility.

Discussion and Implications for Research

The unique bifunctional nature of this compound leads to a challenging but predictable solubility profile. Its poor solubility in non-polar solvents renders them unsuitable for most applications. The compound will exhibit its highest solubility in highly polar, aprotic solvents like DMSO and DMF, which can effectively solvate both the aromatic system and the sulfonate group.

For researchers in drug development, the limited solubility in less polar organic solvents and the "slight" solubility in common protic solvents like ethanol suggest potential challenges.[6][7] Formulations may require the use of co-solvents, pH adjustment (in aqueous systems), or advanced techniques like salt formation to enhance bioavailability.[11] The strong acidity of the sulfonic acid group means that in any formulation containing even trace amounts of water or other protic substances, the compound will exist as an ion pair, which will dominate its behavior.

For synthetic chemists, the choice of reaction solvent is critical. While highly polar aprotic solvents may be suitable for solubilizing the compound, they may not be compatible with all reaction conditions. Purification strategies will likely rely on crystallization from mixed-solvent systems or chromatographic methods designed for polar compounds.

Conclusion

References

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Apley, M., et al. (2015). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility.

- PubChem. (n.d.). This compound.

- Google Patents. (n.d.). Method for determining solubility of a chemical compound.

- protocols.io. (2025). In-vitro Thermodynamic Solubility.

- MDPI. (2023). Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens.

- Evotec. (n.d.). Thermodynamic Solubility Assay.

- Ataman Kimya. (n.d.). 2-PHENYL-3H-BENZIMIDAZOLE-5-SULFONIC ACID.

- Patsnap Eureka. (2024). Sulfonic Acid: Properties and Its Role in Modern Chemistry.

- ACS Publications. (2008). Solubility of p-Methylbenzene Sulfonic Acid in Pure and Modified Supercritical Carbon Dioxide.

- NIH. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water.

- Bentham Science. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds.

- Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- ResearchGate. (2025). Prediction of Solubility of Solid Organic Compounds in Solvents by UNIFAC.

- University of Limerick. (2002). Prediction of solubility of solid organic compounds in solvents by UNIFAC.

- Cheméo. (n.d.). 1H-Benzimidazole-2-ethanol.

- PubChem. (n.d.). Benzimidazole.

- Georganics. (n.d.). This compound.

- NIST WebBook. (n.d.). 1H-Benzimidazole-2-ethanol.

- Cheméo. (n.d.). Chemical Properties of 1H-Benzimidazole, 2-propyl- (CAS 5465-29-2).

- ChemBK. (2024). 1H-BENZOIMIDAZOLE-5-CARBOXYLIC ACID.

- SIELC Technologies. (2018). 1H-Benzimidazole-2-acetonitrile.

- PubChem. (n.d.). 1H-Benzimidazole-2-acetonitrile.

- gsrs. (n.d.). 1H-BENZIMIDAZOLE-2-METHANOL.

- CAS Common Chemistry. (n.d.). 1H-Benzimidazole-2-acetonitrile.

- US EPA. (n.d.). 1H-Benzimidazole-6-sulfonic acid, 2-phenyl-.

- Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data.

- PubChemLite. (n.d.). 1h-benzimidazole-2-acetonitrile, 1-methyl- (C10H9N3).

Sources

- 1. This compound | C7H6N2O3S | CID 1572160 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sulfonic Acid: Properties and Its Role in Modern Chemistry [eureka.patsnap.com]

- 4. evotec.com [evotec.com]

- 5. This compound | 40828-54-4 [chemicalbook.com]

- 6. This compound CAS#: 40828-54-4 [amp.chemicalbook.com]

- 7. 40828-54-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. In-vitro Thermodynamic Solubility [protocols.io]

- 11. downloads.regulations.gov [downloads.regulations.gov]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 1H-Benzimidazole-2-sulfonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Benzimidazole-2-sulfonic acid is a key intermediate and building block in medicinal chemistry and materials science. A thorough understanding of its thermal stability and decomposition pathways is critical for safe handling, process optimization, and ensuring the integrity of resulting products. This guide provides a detailed analysis of the thermal behavior of this compound, grounded in established chemical principles and data from analogous compounds. While specific thermogravimetric and calorimetric data for this compound are not widely published, this paper constructs a robust predictive model of its decomposition based on the well-documented chemistry of benzimidazoles and aromatic sulfonic acids.

Introduction to this compound

This compound (BISA) is a heterocyclic organic compound featuring a fused benzene and imidazole ring, with a sulfonic acid group attached at the 2-position of the imidazole ring.[1][2] The benzimidazole moiety is a "privileged scaffold" in medicinal chemistry, appearing in numerous pharmacologically active agents. The sulfonic acid group imparts unique solubility and reactivity characteristics, making BISA a versatile reactant in the synthesis of various derivatives, including compounds with antitrichinellosis activity and potential antibacterial drugs that act as glutamate racemase (GR) inhibitors.[1][2]

The synthesis of BISA is most commonly achieved through the oxidation of 1H-benzimidazole-2-thiol, often using hydrogen peroxide in a basic medium.[1][2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₇H₆N₂O₃S | [3] |

| Molecular Weight | 198.20 g/mol | [3] |

| Appearance | White to light beige crystalline powder | [1] |

| Melting Point | 116-119 °C | [1][4] |

| CAS Number | 40828-54-4 | [5] |

Predicted Thermal Stability and Decomposition Pathway

The Benzimidazole Core: A Bastion of Stability

The benzimidazole ring system is known for its exceptional thermal stability.[6] This stability is attributed to the aromaticity of both the benzene and imidazole rings. For instance, polymers incorporating benzimidazole units, such as poly(benzimidazole–imide), exhibit decomposition temperatures in the range of 530 °C. This high thermal threshold suggests that the benzimidazole core of BISA is unlikely to be the initial point of thermal degradation under typical laboratory and process conditions.

The Sulfonic Acid Group: The Locus of Decomposition

The primary pathway for the thermal decomposition of aromatic sulfonic acids is hydrolytic desulfonation .[7][8] This reaction is essentially the reverse of electrophilic aromatic sulfonation. The C-S bond is susceptible to cleavage, particularly at elevated temperatures and in the presence of water or acidic protons.[7][9]

The generally accepted mechanism for acid-catalyzed desulfonation is as follows:

-

Protonation: An electrophile, typically a hydronium ion (H₃O⁺) from trace water, protonates the benzene ring of the benzimidazole moiety. This disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate (a sigma complex).

-

Elimination of Sulfur Trioxide: To restore aromaticity, the sulfonic acid group is eliminated as sulfur trioxide (SO₃).[9]

-

Formation of Benzimidazole and Sulfuric Acid: The liberated sulfur trioxide readily reacts with water to form sulfuric acid (H₂SO₄). The primary organic product is the parent arene, which in this case would be 1H-benzimidazole.[8]

The overall decomposition reaction can be summarized as:

C₇H₆N₂O₃S + H₂O --(Heat)--> C₇H₆N₂ + H₂SO₄

This desulfonation process is driven forward by the formation of the stable benzimidazole molecule and the removal of gaseous SO₃ (if the reaction is performed under anhydrous conditions, though SO₃ will still react with any available moisture).[9] The onset temperature for this decomposition is expected to be significantly lower than the decomposition temperature of the benzimidazole ring itself. Given the relatively low melting point of 116-119 °C, it is plausible that decomposition begins at temperatures not far above this range.

Caption: Predicted decomposition pathway of this compound.

Recommended Experimental Protocols for Thermal Analysis

To empirically determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended techniques.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify mass loss as a function of temperature.

Step-by-Step Protocol:

-

Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass. Use an inert atmosphere (e.g., nitrogen or argon) with a typical flow rate of 20-50 mL/min to prevent oxidative decomposition.

-

Sample Preparation: Place 5-10 mg of finely ground this compound into a clean, tared TGA pan (platinum or alumina is recommended).

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min. A slower heating rate (e.g., 5 °C/min) can provide better resolution of thermal events.

-

-

Data Analysis:

-

Plot the mass (%) versus temperature (°C).

-

Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the inflection point tangent of the mass loss step.

-

Quantify the percentage of mass loss at each decomposition step. The expected mass loss for the desulfonation event (loss of SO₃) would be approximately 40.4%.

-

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and detect any exothermic or endothermic events associated with decomposition.

Step-by-Step Protocol:

-

Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

-

Sample Preparation: Hermetically seal 2-5 mg of this compound in an aluminum DSC pan. Use a pinhole lid if significant gas evolution is expected, to prevent pan rupture.

-

Thermal Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a temperature above the expected decomposition range (e.g., 250 °C) at a heating rate of 10 °C/min under an inert nitrogen atmosphere.

-

-

Data Analysis:

-

Plot the heat flow (mW) versus temperature (°C).

-

Identify the endothermic peak corresponding to the melting point.

-

Observe any exothermic peaks that may indicate a decomposition event. The desulfonation process itself may be endothermic or exothermic depending on the overall energy balance of bond breaking and formation.

-

Caption: Recommended experimental workflow for the thermal analysis of BISA.

Safety Considerations

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound.

The thermal decomposition of BISA is predicted to release sulfur trioxide and form sulfuric acid. Sulfur trioxide is a highly corrosive and toxic gas. Therefore, all thermal experiments should be conducted in a well-ventilated area, preferably within a fume hood.

Conclusion